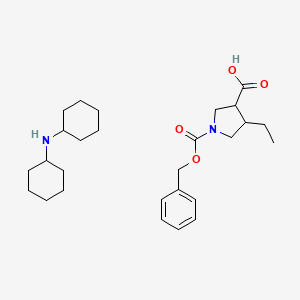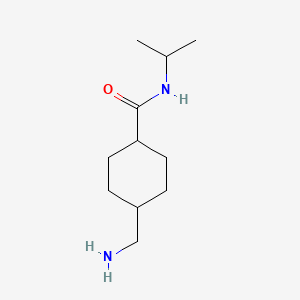
(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt” is a complex organic compound with a three-dimensional structure. Let’s break down its components:
(3R,4S): Refers to the stereochemistry of the compound, indicating the arrangement of substituents around the asymmetric carbon atoms.
Benzyloxycarbonyl (Cbz) group: . It consists of a benzyloxy (C₆H₅O) moiety attached to a carbonyl group (C=O).
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including the protection of functional groups, cyclization, and salt formation. Specific synthetic routes may vary, but a common approach includes:
Protection of the carboxylic acid group: The carboxylic acid is protected using the benzyloxycarbonyl (Cbz) group.
Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring.
Salt Formation: The final compound is obtained as a dicyclohexylamine salt.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with purification steps to yield the desired product.
Chemical Reactions Analysis
Reactions::
Hydrolysis: Removal of the benzyloxycarbonyl group under acidic conditions.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Reactions at the carboxylic acid or amine groups.
Hydrolysis: Acidic conditions (e.g., HCl, H₂SO₄).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, alcohols).
- Hydrolysis yields the unprotected amino acid.
- Reduction leads to the corresponding alcohol.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies involving amino acids and their derivatives.
Medicine: As a potential drug candidate or intermediate.
Industry: For the synthesis of specialized molecules.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives.
Properties
Molecular Formula |
C27H42N2O4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2 |
InChI Key |
XQYOTLNAUVFWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)

![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)




![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)



![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
